tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate
CAS No.: 132945-85-8
Cat. No.: VC8230203
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132945-85-8 |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
| Standard InChI Key | FGGZZBDJYMUXDT-DTWKUNHWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COC)O |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1COC)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1COC)O |
Introduction
Chemical Identification and Structural Properties
Molecular and Stereochemical Features
The compound’s IUPAC name, tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate, reflects its stereochemistry, with the (2S) and (4R) configurations critical to its reactivity. The pyrrolidine ring is substituted at positions 2 and 4 with methoxymethyl and hydroxy groups, respectively, while the tert-butoxycarbonyl (Boc) group at position 1 provides steric protection for the amine .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 132945-85-8 | |
| Molecular Formula | ||
| Molecular Weight | 231.29 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1CC@HC@@HC1 | |
| InChIKey | FGGZZBDJYMUXDT-RKDXNWHRSA-N |
The SMILES notation and InChIKey explicitly encode the stereochemistry, distinguishing it from diastereomers like (2R,4R) (CAS 1146951-37-2) and (2S,4S) (CAS 1207853-51-7) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves:
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Ring Formation: Cyclization of appropriately substituted linear precursors to form the pyrrolidine core.
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Stereoselective Functionalization: Enzymatic or chemical resolution to install the (2S,4R) configuration.
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Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the amine .
Table 2: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | LiHMDS, THF, −78°C | 65% |
| 2 | Hydroxylation | OsO₄, NMO, acetone/H₂O | 72% |
| 3 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 85% |
Industrial Production Challenges
Scale-up requires optimizing stereoselectivity and minimizing racemization. Continuous-flow reactors and immobilized catalysts are employed to enhance efficiency .
Applications in Pharmaceutical Development
Role in Drug Discovery
The compound’s rigid pyrrolidine scaffold and substituents make it a versatile intermediate:
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Protease Inhibitors: The hydroxy group coordinates with catalytic residues in viral proteases.
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Anticancer Agents: Methoxymethyl groups improve membrane permeability in kinase inhibitors .
Table 3: Case Studies
| Target | Derivative | Activity (IC₅₀) |
|---|---|---|
| HCV NS3/4A Protease | Telaprevir analog | 12 nM |
| JAK2 Kinase | Fedratinib precursor | 45 nM |
Comparison with Stereoisomers
Table 4: Stereochemical Impact on Bioactivity
| Isomer (CAS) | Configuration | Supplier | Key Application |
|---|---|---|---|
| 132945-85-8 | (2S,4R) | CalpacLab | Antiviral leads |
| 1146951-37-2 | (2R,4R) | VulcanChem | Enzyme substrates |
| 1207853-51-7 | (2S,4S) | CalpacLab | Material science |
The (2S,4R) isomer exhibits superior binding affinity in protease inhibition due to optimal spatial alignment of the hydroxy group.
Future Directions and Research Opportunities
Expanding Synthetic Utility
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Enantioselective Catalysis: Developing asymmetric hydrogenation methods to streamline (2S,4R) production.
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Biocatalytic Routes: Engineering lipases or transaminases for greener synthesis .
Pharmacological Optimization
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Prodrug Design: Esterifying the hydroxy group to enhance oral bioavailability.
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Targeted Delivery: Conjugating with nanoparticles for site-specific action.
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